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molecular formula C10H12FNO2 B1590730 Ethyl 2-(4-amino-2-fluorophenyl)acetate CAS No. 73781-63-2

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Cat. No. B1590730
M. Wt: 197.21 g/mol
InChI Key: CKHZQBGGRYVXEB-UHFFFAOYSA-N
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Patent
US08207213B2

Procedure details

Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol, was treated with ammonium formate (6.7 g, 10.6 mmol) and palladium on carbon 10% paste (380 mg) was added under argon. The reaction mixture was refluxed for 3 hours, cooled and filtered. Evaporated and purified by chromatography on silica gel eluting with ethyl acetate/hexane (1:1) to give the title compound as a yellow oil (1.26 g). LC/MS: Rt=2.10, [MH]+ 198.
Name
Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[C:8]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:18]=2[F:26])(C([O-])=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[F:26])[CH3:13] |f:1.2|

Inputs

Step One
Name
Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC)(C(=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with ethyl acetate/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C=C(C=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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